Enhanced Lipophilicity (XLogP3) of the 4-Bromo Analog Compared to the 4-Chloro Analog
The target 4-bromo compound exhibits a higher computed lipophilicity (XLogP3 = 2.5) than its direct 4-chloro analog (4-chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide, CAS 923231-91-8, which has a reported LogP of 2.28) [1]. This difference of ΔLogP ≈ 0.22 is consistent with the known increment in lipophilicity when substituting chlorine with bromine on an aromatic ring (Hansch πBr = 0.86 vs. πCl = 0.71, Δπ = 0.15). The higher lipophilicity of the bromo compound may influence membrane permeability, tissue distribution, and non-specific protein binding in biological assays, making it a preferred choice when higher logD is desired for target engagement in cellular contexts.
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 (predicted, ChemAxon method) |
| Comparator Or Baseline | 4-Chloro analog: LogP = 2.28 (reported by Fluorochem, method unspecified) |
| Quantified Difference | ΔLogP ≈ 0.22 (target minus chloro analog) |
| Conditions | Computed/predicted values from different software platforms; direct experimental shake-flask LogP not available for either compound. |
Why This Matters
The 0.22 log unit higher lipophilicity of the bromo compound may translate to measurably different biological distribution and pharmacokinetic behavior in cell-based assays, providing a rationale for selecting this specific halogen congener in early-stage drug discovery programs where fine-tuning of lipophilicity is critical [1].
- [1] Kuujia. Cas no 1055995-70-4 (4-bromo-N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide). Computed Properties: XLogP3: 2.5. Accessed 2026-04-30. View Source
